molecular formula C20H20IN3O3 B4238956 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione

1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione

Cat. No. B4238956
M. Wt: 477.3 g/mol
InChI Key: YDPVQLBBPRCWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione, also known as IPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPMPD is a pyrrolidine-based molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione exerts its effects by modulating various signaling pathways in cells. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits low toxicity, making it a safe compound to work with. However, one limitation of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione research. One area of interest is the development of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione and its effects on various signaling pathways in cells.

Scientific Research Applications

1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(4-iodophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20IN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPVQLBBPRCWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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